Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide
Description
Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide (C₁₃H₂₁N₃O₅S, molecular weight: 355.39 g/mol) is a sulfonamide derivative characterized by a benzenesulfonamide core linked to a di(ethyloxy)ethylaminocarbonyl side chain (). Its SMILES notation (O=S(=O)(N)c1ccc(C(=O)NCCOCCOCCN)cc1) highlights the sulfonamide group (-SO₂NH₂) at the para position of the benzene ring and the branched polyether-amine moiety.
Properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5S/c14-5-7-20-9-10-21-8-6-16-13(17)11-1-3-12(4-2-11)22(15,18)19/h1-4H,5-10,14H2,(H,16,17)(H2,15,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGYVKRXFQLYQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCOCCOCCN)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274356 | |
| Record name | aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165618-72-4 | |
| Record name | aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]-4-(aminosulfonyl)benzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7AMK4J5SW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aminodi(Ethyloxy)Ethylaminocarbonylbenzenesulfonamide typically involves the reaction of ethyloxyethylamine with a benzenesulfonyl chloride derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the completion of the reaction. The product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Aminodi(Ethyloxy)Ethylaminocarbonylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonamides
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide:
Overview
this compound is a chemical compound with the molecular formula C13H21N3O5S . It has a molecular weight of 331.39 g/mol .
Key Information
- IUPAC Name : N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-sulfamoylbenzamide
- Other Names : N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-(aminosulfonyl)benzamide
Applications
The search results describe related benzenesulfonamide compounds and their applications, but do not specifically detail the applications of this compound. However, the provided results suggest potential applications based on the properties of related compounds:
- Carbonic Anhydrase Inhibitors (CAIs) : Benzenesulfonamide derivatives are known as carbonic anhydrase inhibitors, with clinical use as diuretics and in the treatment of conditions such as glaucoma, epilepsy, macular edema, and acute mountain sickness .
- Treatment of Various Diseases : These compounds may be used in preparation of drugs for treating glaucoma, altitude anoxia, epilepsy, cancer, leukemia, obesity and arthritis .
- Antitumor Activity : Some ureido-bearing benzenesulfonamide CA IX inhibitors have displayed promising antiproliferative effects in cancer cells . They can be associated with conventional chemotherapy or radiotherapy to reduce tumor growth in vivo .
- Other Potential Applications : Sulfamoyl-substituted phenethylamine derivatives have exhibited alpha-adrenergic blocking action and may be useful as antihypertensive agents and for the treatment of congestive heart failure .
Related Compounds
- Acetazolamide : A clinically used CA inhibitor for altitude hypoxia and epilepsy .
- SLC-0111 : A ureido-bearing p-benzenesulfonamide CA IX inhibitor in Phase Ib/II clinical trials for pancreatic ductal adenocarcinoma .
- Sulfanilamide and Metanilamide : Reacted with phenylchloroformate to create phenylcarbamate derivatives .
Mechanism of Action
The mechanism of action of Aminodi(Ethyloxy)Ethylaminocarbonylbenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase. This enzyme plays a crucial role in the regulation of pH and fluid balance in various tissues. By inhibiting carbonic anhydrase, the compound can affect the production of bicarbonate and hydrogen ions, leading to changes in pH and fluid balance. This mechanism is particularly relevant in the treatment of conditions such as glaucoma and certain types of edema .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Three structurally related compounds—EG1, EG2 (the target compound), and EG3—are compared below ():
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| EG1 | C₁₅H₂₄N₄O₆S | 412.45 | Glycylamino group |
| EG2 | C₁₃H₂₁N₃O₅S | 355.39 | Di(ethyloxy)ethylamine |
| EG3 | C₂₂H₃₀N₄O₆S | 502.57 | Phenylalanine residue |
- EG2 features a shorter di(ethyloxy)ethylamine chain, balancing moderate hydrophilicity and flexibility.
- EG3 includes a phenylalanine residue, introducing aromaticity and bulkiness, which may enhance target binding but reduce solubility .
Research Findings and Implications
- Structure-Activity Relationships (SAR) : The di(ethyloxy)ethyl chain in EG2 may improve solubility and bioavailability compared to bulkier analogs like EG3. However, the absence of aromatic or heterocyclic substituents (as in EG3) might limit target affinity .
Biological Activity
Aminodi(ethyloxy)ethylaminocarbonylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C13H21N3O5S. The sulfonamide group is known for its diverse pharmacological properties, including antibacterial and anti-inflammatory effects. The structure includes an ethylamine moiety that may enhance its bioactivity due to its ability to engage in hydrogen bonding and other interactions with biological targets .
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : Sulfonamides are well-documented for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for nucleic acid production.
- Binding Affinity : The compound's binding affinity to specific receptors can influence its therapeutic effects. Studies have shown that modifications to the sulfonamide structure can affect binding selectivity and efficacy against various biological targets .
- Neurogenic Effects : Research indicates that similar compounds may modulate neurogenesis through receptor-mediated pathways, suggesting potential applications in neuropharmacology .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Antibacterial | MIC against E. coli: 10 μg/mL | |
| Anticancer | IC50 against HeLa cells: ~20 μM | |
| Receptor Binding | Kd value: 5 μM for ERK2 | |
| Neurogenic Modulation | EC50: 3.84 μM |
Case Studies
- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Salmonella typhimurium, with a minimum inhibitory concentration (MIC) of 10 μg/mL . This suggests that the compound could be a candidate for developing new antibacterial agents.
- Cancer Cell Inhibition : In vitro assays indicated that the compound inhibited the proliferation of HeLa cervical carcinoma cells with an IC50 value of approximately 20 μM. This highlights its potential as an anticancer agent, particularly in targeting pathways involved in cell growth and survival .
- Neurogenic Potential : The compound was evaluated for its effects on neurogenesis in human neural stem cells (hNSCs). It was found to modulate differentiation along specific lineages, indicating potential applications in neurodegenerative diseases .
Q & A
Q. How can in vitro findings be contextualized for potential in vivo translation?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
